1-(2-Aminoetil)-1H-pirrol-2,5-diona 2,2,2-Trifluoroacetato

Descripción general

Descripción

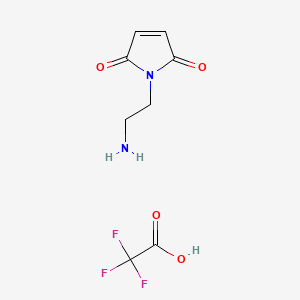

The compound “1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and two carbonyl groups. The 2-aminoethyl group attached to the pyrrole ring suggests that this compound could participate in various chemical reactions involving amines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole-2,5-dione ring and the 2-aminoethyl group. The trifluoroacetate group would add three fluorine atoms to the molecule, which could significantly affect its physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group could participate in reactions such as acylation or alkylation. The carbonyl groups in the pyrrole-2,5-dione ring could undergo reactions typical for carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroacetate group could make the compound highly polar, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza en la síntesis orgánica para reacciones de carbonilación y reacciones de sustitución nucleofílica. Sirve como intermedio para sintetizar otros compuestos, particularmente aquellos que contienen grupos amino e imino .

Agente de Reticulación

Actúa como un agente de reticulación para formar enlaces covalentes entre precursores poliméricos. Esto es crucial para crear estructuras estables en varios materiales, incluidos los hidrogeles .

Bioconjugación

El compuesto se utiliza en la síntesis de hidrogeles de heparina funcionalizados con maleimida mediante la introducción de grupos funcionales maleimida a las moléculas, lo que permite la bioconjugación posterior . Esto es importante para crear materiales biocompatibles que pueden interactuar con sistemas biológicos.

Agente Activo de Superficie

La sal de trifluoroacetato de N-(2-aminoetil)maleimida se puede utilizar como un agente activo de superficie, lo que significa que puede alterar las propiedades superficiales de los líquidos, potencialmente útil en detergentes o emulsionantes .

Agente de Reinyección en Yacimientos Petrolíferos

En la industria petrolera, este compuesto puede utilizarse como un agente de reinyección en yacimientos petrolíferos para mejorar la recuperación de petróleo modificando las propiedades del agua inyectada para mejorar su rendimiento en el yacimiento .

Reticulación Reactiva con Tiol

Se conoce como un agente de reticulación reactivo con tiol, lo que significa que puede reaccionar con grupos tiol (-SH) presentes en proteínas u otras moléculas orgánicas, formando enlaces tioéter estables . Esta aplicación es significativa en la química de proteínas y la enzimología.

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(2-Aminoethyl)maleimide trifluoroacetate salt, also known as 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, is a thiol-reactive cross-linking agent . It primarily targets thiol groups in proteins and other biological molecules, forming covalent bonds with them .

Mode of Action

This compound interacts with its targets by forming covalent bonds between polymeric precursors . The maleimide group in the compound reacts with the thiol group in the target molecule, resulting in a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making it a useful tool for bioconjugation .

Biochemical Pathways

It is commonly utilized in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation . This suggests that it may play a role in modulating biochemical pathways related to heparin and its functions.

Result of Action

The primary result of the action of N-(2-Aminoethyl)maleimide trifluoroacetate salt is the formation of stable covalent bonds between polymeric precursors . This enables the creation of complex structures such as hydrogels, which have numerous applications in biomedical research and therapeutics .

Action Environment

The action of N-(2-Aminoethyl)maleimide trifluoroacetate salt can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds can compete with the intended target for reaction with the maleimide group. Additionally, the pH of the environment can affect the reactivity of the maleimide group, with a near-neutral pH being optimal for the reaction .

Propiedades

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHKVOGCDPODMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583690 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146474-00-2 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

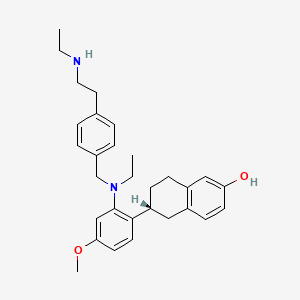

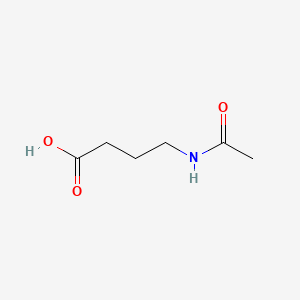

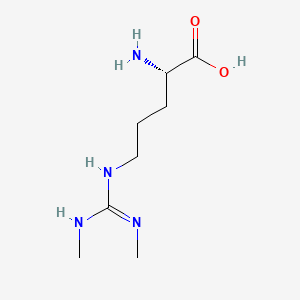

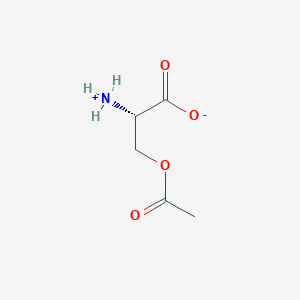

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)

![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)

![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)